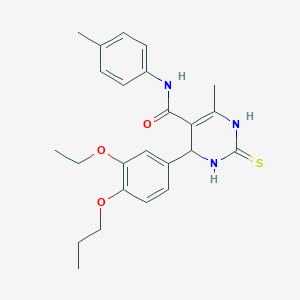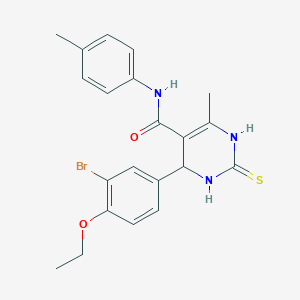![molecular formula C20H22ClNO6S B306242 ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306242.png)
ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate is a chemical compound that has shown promising results in scientific research. It is a thiazolidinedione derivative with potential applications in the field of medicine, specifically in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate involves its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism, as well as inflammation.
Biochemical and Physiological Effects:
Ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate has been shown to have various biochemical and physiological effects. It has been found to improve insulin sensitivity, reduce blood glucose levels, and decrease inflammation. It has also been shown to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate in lab experiments is its ability to activate PPARγ, which makes it a potential candidate for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully understand its potential applications.
Orientations Futures
Some possible future directions for research on ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate include studying its effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could focus on optimizing its synthesis method and improving its bioavailability. Finally, research could be conducted to better understand its mechanism of action and potential side effects.
In conclusion, ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate is a promising compound with potential applications in the field of medicine. Its ability to activate PPARγ makes it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate involves the reaction of 3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzaldehyde with thiosemicarbazide, followed by the reaction with ethyl acetoacetate. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
Ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate has been studied for its potential use in treating various diseases. It has shown promising results in the treatment of diabetes, cancer, and inflammation.
Propriétés
Nom du produit |
ethyl 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate |
|---|---|
Formule moléculaire |
C20H22ClNO6S |
Poids moléculaire |
439.9 g/mol |
Nom IUPAC |
ethyl 2-[(5E)-5-[(3-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C20H22ClNO6S/c1-5-8-28-17-14(21)9-13(10-15(17)26-6-2)11-16-18(23)22(20(25)29-16)12(4)19(24)27-7-3/h5,9-12H,1,6-8H2,2-4H3/b16-11+ |
Clé InChI |
SMSNXIJYHIUNRD-LFIBNONCSA-N |
SMILES isomérique |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)C(C)C(=O)OCC)Cl)OCC=C |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C(C)C(=O)OCC)Cl)OCC=C |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C(C)C(=O)OCC)Cl)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[benzyl(methylsulfonyl)amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B306161.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B306162.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B306163.png)



![6-[3-methoxy-2-(pentyloxy)phenyl]-4-methyl-N-(4-methylphenyl)-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B306170.png)

![Ethyl 2-(4-{5-[(4-methylphenyl)carbamoyl]-6-phenyl-2-sulfanyl-3,4-dihydropyrimidin-4-yl}phenoxy)propanoate](/img/structure/B306172.png)
![(5Z)-2-amino-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B306174.png)
![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B306177.png)
![3-(2-Fluorobenzyl)-5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B306178.png)
![(5E)-3-(3-chlorophenyl)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B306181.png)
![5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B306182.png)